Porphyrin precursor

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de TPY-5628 implique la réaction du 3,4-diéthylpyrrole avec le formaldéhyde et le 3-hydroxypropyl-3-méthylpyrrole-2-carbaldéhyde dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'éthanol ou le méthanol et un catalyseur comme l'acide chlorhydrique pour faciliter la réaction de condensation .

Méthodes de production industrielle

Dans un contexte industriel, la production de TPY-5628 peut être mise à l'échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température et la pression, garantissant une qualité de produit constante. L'utilisation de systèmes automatisés pour l'ajout de réactifs et la séparation des produits améliore encore l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

TPY-5628 subit diverses réactions chimiques, notamment :

Oxydation : TPY-5628 peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène pour former des dérivés pyrroliques correspondants.

Réduction : La réduction de TPY-5628 peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : TPY-5628 peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles pour former des dérivés pyrroliques halogénés.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogènes en présence d'un catalyseur comme le chlorure de fer(III).

Principaux produits formés

Oxydation : Dérivés pyrroliques oxydés.

Réduction : Dérivés pyrroliques réduits.

Substitution : Dérivés pyrroliques halogénés.

Applications de la recherche scientifique

TPY-5628 a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Utilisé dans l'étude des processus biologiques impliquant des dérivés pyrroliques.

Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments anticancéreux.

Industrie : Utilisé dans la production de colorants, de pigments et de photosensibilisateurs

Mécanisme d'action

Le mécanisme d'action de TPY-5628 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Dans le contexte de la recherche anticancéreuse, TPY-5628 a montré qu'il inhibait l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à la suppression de la croissance tumorale. La capacité du composé à former des complexes stables avec des ions métalliques joue également un rôle crucial dans son activité biologique .

Applications De Recherche Scientifique

Porphyrin precursors have varied applications, particularly in biomedical and toxicological fields. They serve as key indicators in diagnosing and understanding certain diseases, and they are also utilized in therapeutic applications like photodynamic therapy .

Scientific Research Applications

Biomedical Applications

- Photodynamic Therapy (PDT) Porphyrins exhibit strong light absorption properties, making them useful in photodynamic therapy, a non-invasive cancer treatment. In PDT, porphyrins act as photosensitizers that convert light into heat or reactive oxygen species (ROS) that damage and destroy cancer cells .

- Antimicrobial and Antiviral Activity Porphyrin-peptide conjugates have demonstrated antiviral activity against HIV in vitro . Additionally, they have applications in photodynamic antimicrobial chemotherapy (PACT) .

- Diagnostic and Therapeutic Applications Porphyrins are used in both therapeutic and diagnostic applications, especially in photodynamic therapy, photodynamic antimicrobial chemotherapy, and photothermal therapy . Their ability to be modified synthetically allows for fine-tuning of their properties for specific biomedical uses, such as improving water solubility, preventing aggregation, and enabling selective localization in target cells and tissues .

- Cancer Diagnosis: Increased levels of porphyrin precursors are associated with a higher risk of primary liver cancer. The levels of porphyrin precursors such as Porphobilinogen (PBG) and Aminolevulinic Acid (ALA) can be indicative of the risk of primary liver cancer in patients with acute intermittent porphyria (AIP) .

Toxicology

- Biomarkers in Environmental Toxicology Heme biosynthesis, which involves porphyrins, is used as a biomarker in environmental toxicology studies. Excess production of porphyrins can indicate exposure to organochlorines, while lead can inhibit the ALA dehydratase enzyme .

- Porphyria Studies: Porphyrin precursors, such as aminolevulinic acid (ALA) and porphobilinogen (PBG), are elevated during porphyria attacks and can be consistently high in some patients . Monitoring these levels is crucial for diagnosing and managing porphyria .

- Toxicity Indicators: The levels of porphyrin precursors, such as ALA and PBG, in urine can be quantified using LC–MS, providing valuable information for assessing the risk of primary liver cancer and for surveillance decisions in patients with AIP .

Other Applications

- Molecular Electronics and Sensors Porphyrin-based compounds are being explored as components in molecular electronics and photonics. They have been incorporated into dye-sensitized solar cells .

- Light Harvesting Porphyrin-biomacromolecule conjugates are researched for their applications in artificial light harvesting . Chlorophyll, an essential porphyrin derivative in plants, is involved in light harvesting and electron transfer in photosynthesis .

Mécanisme D'action

The mechanism of action of TPY-5628 involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of anticancer research, TPY-5628 has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

Composés similaires

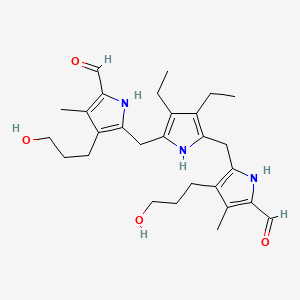

- 5,5’-((3,4-diéthyl-1H-pyrrole-2,5-diyl)bis(méthylène))bis(4-(3-hydroxypropyl)-3-méthyl-1H-pyrrole-2-carbaldéhyde)

- 2,2’:6’,2’'-terpyridine

- Ligands terpyridine 4’-substitués

Unicité

TPY-5628 se distingue par sa structure unique, qui lui permet de former des complexes stables avec des ions métalliques. Cette propriété le rend particulièrement précieux dans la synthèse de molécules biologiquement actives et dans des applications nécessitant une haute stabilité thermique et une haute conductivité .

Activité Biologique

Porphyrin precursors, particularly 5-aminolevulinic acid (ALA) and porphobilinogen (PBG), play a critical role in various biological processes, including heme biosynthesis and disease pathophysiology. This article explores their biological activity, associated risks, and relevant research findings.

1. Biosynthesis and Function

Porphyrins are essential for the function of hemoproteins, which are involved in oxygen transport, electron transfer, and catalysis. The biosynthesis of porphyrins begins with ALA, which is synthesized from glycine and succinyl-CoA. ALA then condenses to form PBG, leading to the production of various porphyrins through a series of enzymatic reactions.

Table 1: Key Steps in Porphyrin Biosynthesis

| Step | Compound | Enzyme |

|---|---|---|

| 1 | Glycine + Succinyl-CoA → ALA | ALA Synthase |

| 2 | 2 ALA → PBG | Porphobilinogen Synthase |

| 3 | PBG → Uroporphyrin III | Uroporphyrinogen Decarboxylase |

| 4 | Uroporphyrin III → Coproporphyrin III | Coproporphyrinogen Oxidase |

| 5 | Coproporphyrin III → Protoporphyrin IX | Protoporphyrinogen Oxidase |

2.1 Acute Intermittent Porphyria (AIP)

AIP is a hereditary metabolic disorder characterized by the accumulation of porphyrin precursors due to enzyme deficiencies in the heme biosynthesis pathway. Increased levels of ALA and PBG are associated with acute attacks that can lead to severe neurological symptoms.

A recent study involving 188 patients with AIP found that elevated urinary levels of porphyrin precursors significantly correlate with the risk of developing primary liver cancer (PLC). Patients with consistently high levels of PBG had a median excretion of 7.9 mmol/mol creatinine compared to controls at 3.8 mmol/mol creatinine, indicating a heightened risk for PLC development .

Table 2: Urinary Porphyrin Precursor Levels in AIP Patients

| Group | Median PBG (mmol/mol creatinine) | Risk of PLC (%) |

|---|---|---|

| Patients with PLC | 7.9 | High |

| Age-matched controls | 3.8 | Low |

2.2 Case Studies

Several case studies illustrate the clinical manifestations of this compound accumulation:

- Case Study 1: A patient with recurrent abdominal pain and neurological symptoms exhibited urinary PBG levels significantly above normal (44 mg/24 hours) during acute episodes, indicating severe metabolic disruption .

- Case Study 2: In patients undergoing dialysis for end-stage renal disease (ESRD), elevated plasma porphyrins were noted, suggesting that renal failure exacerbates the accumulation of these precursors .

3. Research Findings

Recent advancements in metabolic engineering have highlighted the potential for using engineered strains such as Corynebacterium glutamicum to enhance the production of Zn-porphyrins, which have significant applications in photodynamic therapy . By optimizing the heme biosynthesis pathway through genetic modifications, researchers achieved increased yields of various porphyrins.

4. Conclusion

Porphyrin precursors like ALA and PBG are not only vital for heme synthesis but also serve as biomarkers for various diseases, including AIP and PLC. Their biological activity is intricately linked to metabolic pathways and clinical outcomes, underscoring the importance of ongoing research in this area.

Propriétés

IUPAC Name |

5-[[3,4-diethyl-5-[[5-formyl-3-(3-hydroxypropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O4/c1-5-19-20(6-2)24(14-26-22(10-8-12-33)18(4)28(16-35)31-26)29-23(19)13-25-21(9-7-11-32)17(3)27(15-34)30-25/h15-16,29-33H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOQNKMJLOLMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1CC)CC2=C(C(=C(N2)C=O)C)CCCO)CC3=C(C(=C(N3)C=O)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459675 | |

| Record name | AGN-PC-004ZVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149365-62-8 | |

| Record name | AGN-PC-004ZVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.